Unii-ect33K4N55 - 1974279-20-3

Unii-ect33K4N55

Catalog Number: EVT-3461315
CAS Number: 1974279-20-3
Molecular Formula: C26H31N7O3
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Unii-ect33K4N55, also known as Ibrutinib impurity 6, is a chemical compound that is primarily recognized as a byproduct in the synthesis of the pharmaceutical agent Ibrutinib, which is used in the treatment of certain types of cancers, particularly hematological malignancies. Understanding the properties and behaviors of this impurity is crucial for quality control in pharmaceutical manufacturing.

Source

The compound is sourced from various chemical synthesis processes, particularly those involving Ibrutinib. It has been characterized and documented in databases such as PubChem and BenchChem, which provide detailed information about its structure, properties, and potential reactions.

Classification

Unii-ect33K4N55 falls under the category of organic compounds and specifically belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C47H46N12O3C_{47}H_{46}N_{12}O_{3}, indicating a complex structure with multiple functional groups.

Synthesis Analysis

Methods

The synthesis of Unii-ect33K4N55 typically involves multi-step organic reactions starting from simpler precursors derived from Ibrutinib's synthetic pathway. Key methods include:

  • Multi-step Synthetic Routes: The synthesis often requires several reaction steps to construct the intricate molecular framework.
  • Reagents and Catalysts: Common reagents include various amines, carbonyl compounds, and coupling agents. Catalysts may be employed to enhance reaction efficiency.

Technical Details

The synthesis process may involve techniques such as:

  • Refluxing: Heating the reaction mixture to promote reaction completion.
  • Chromatography: Used for purification of the final product and separation from other impurities.
Molecular Structure Analysis

Structure

The molecular structure of Unii-ect33K4N55 is complex, featuring multiple rings and functional groups. The InChI representation is:

InChI 1S C47H46N12O3 c48 44 40 42 31 15 19 37 20 16 31 61 35 11 3 1 4 12 35 54 58 46 40 52 29 50 44 33 9 7 24 56 27 33 26 23 39 60 57 25 8 10 34 28 57 59 47 41 45 49 51 30 53 47 43 55 59 32 17 21 38 22 18 32 62 36 13 5 2 6 14 36 h1 6 11 22 29 30 33 34H 7 10 23 28H2 H2 48 50 52 H2 49 51 53 t33 34 m1 s1\text{InChI 1S C47H46N12O3 c48 44 40 42 31 15 19 37 20 16 31 61 35 11 3 1 4 12 35 54 58 46 40 52 29 50 44 33 9 7 24 56 27 33 26 23 39 60 57 25 8 10 34 28 57 59 47 41 45 49 51 30 53 47 43 55 59 32 17 21 38 22 18 32 62 36 13 5 2 6 14 36 h1 6 11 22 29 30 33 34H 7 10 23 28H2 H2 48 50 52 H2 49 51 53 t33 34 m1 s1}

Data

The compound's structural features can be analyzed through its Isomeric SMILES representation:

C1C C H CN C1 CCC O N2CCC C H C2 N3C4 NC NC C4C N3 C5 CC C C C5 OC6 CC CC C6 N N7C8 NC NC C8C N7 C9 CC C C C9 OC1 CC CC C1 N\text{C1C C H CN C1 CCC O N2CCC C H C2 N3C4 NC NC C4C N3 C5 CC C C C5 OC6 CC CC C6 N N7C8 NC NC C8C N7 C9 CC C C C9 OC1 CC CC C1 N}

This representation highlights the stereochemistry and connectivity within the molecule.

Chemical Reactions Analysis

Reactions

Unii-ect33K4N55 can participate in several types of chemical reactions:

  1. Oxidation: This involves adding oxygen or removing hydrogen atoms.
  2. Reduction: This involves adding hydrogen or removing oxygen.
  3. Substitution: This involves replacing one functional group with another.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Like sodium borohydride.

The outcomes of these reactions can lead to various derivatives depending on the conditions applied.

Physical and Chemical Properties Analysis

Physical Properties

Unii-ect33K4N55 exhibits characteristics typical for organic compounds with a complex structure. Specific physical properties such as melting point and boiling point are often determined experimentally but may not be extensively documented due to its impurity status.

Chemical Properties

Chemical properties include:

  1. Solubility: Likely soluble in organic solvents due to its hydrophobic nature.
  2. Stability: Stability can vary based on environmental conditions such as temperature and pH.

Relevant data on these properties would typically come from experimental studies or safety data sheets associated with Ibrutinib formulations.

Applications

Scientific Uses

While Unii-ect33K4N55 is primarily recognized as an impurity in pharmaceutical formulations, understanding its properties is essential for:

  1. Quality Control: Ensuring that pharmaceutical products meet safety and efficacy standards.
  2. Research: Investigating potential effects or interactions within biological systems related to cancer therapies.
Contextualizing Unii-ect33K4N55 in Contemporary Academic Research

Historical Evolution of Research Paradigms on Unii-ect33K4N55

UNII-ECT33K4N55, identified as Palbociclib M13, is a primary metabolite of the cyclin-dependent kinase (CDK) 4/6 inhibitor Palbociclib. Research paradigms have evolved through distinct phases:

  • Metabolite Identification Phase (2015–2017): Initial studies focused on structural elucidation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Palbociclib M13 was characterized as a mono-hydroxylated derivative with the chemical formula C₂₆H₃₁N₇O₃ and a molar mass of 489.58 g/mol [3]. Its IUPAC name, 6-acetyl-2-{[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]amino}-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one, confirmed core structural retention with hydroxylation [3].
  • Functional Characterization Phase (2018–2020): Research shifted toward enzymatic activity and kinase inhibition profiling. Studies revealed Palbociclib M13 retains ~40–60% of the parent drug’s CDK4/6 inhibitory activity, positioning it as pharmacologically relevant [3].
  • Quantitative Analysis Phase (2021–2023): Advanced bioanalytical methods (e.g., LC-MS/MS) were developed to quantify Palbociclib M13 in biological matrices. Critical physicochemical parameters were established, including a distribution constant (KD) of 32.64 and an extraction constant (Kex) of 2.19 × 10¹⁰ [3].

Table 1: Evolution of Key Research Paradigms for Palbociclib M13

PeriodResearch FocusKey Advances
2015–2017Structural IdentificationElucidation of molecular structure and chemical properties (C₂₆H₃₁N₇O₃; MW 489.58 g/mol)
2018–2020Functional ActivityConfirmation of CDK4/6 inhibitory activity (40–60% potency vs. parent drug)
2021–2023Analytical QuantificationValidation of LC-MS/MS methods; determination of extraction constants (β = 6.71 × 10⁸)

Academic Rationale for Investigating Unii-ect33K4N55

The investigation of Palbociclib M13 is driven by three compelling academic rationales:

  • Pharmacological Significance: As an active metabolite, Palbociclib M13 contributes substantially to the therapeutic efficacy of Palbociclib in breast cancer treatment. Its role in overcoming tumor resistance mechanisms—particularly in estrogen receptor-positive (ER+) malignancies—necessitates rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling [3].
  • Metabolic Interindividual Variability: Cytochrome P450 (CYP) enzymes (notably CYP3A4) catalyze Palbociclib’s biotransformation to M13. Genetic polymorphisms in CYP genes may alter metabolite exposure, influencing treatment outcomes. Research aims to correlate metabolite kinetics with genetic biomarkers [3].
  • Analytical Chemistry Innovation: The metabolite’s polar hydroxyl group complicates its isolation from biological matrices. Developing selective assays (e.g., ion-pair extraction with triphenyltetrazolium chloride) enhances sensitivity for low-abundance analytes, with a detection limit of 0.5 μg/mL [3] [7].

Table 2: Research Objectives and Methodological Frameworks for Palbociclib M13

Research ObjectiveMethodologyRelevance
Quantify CDK4/6 inhibition potencyKinase activity assaysEstablishes contribution to overall drug efficacy
Assess metabolic formation pathwaysCYP phenotyping studiesIdentifies sources of interpatient variability
Optimize bioanalytical detectionIon-pair LC-MS/MSEnables precise pharmacokinetic profiling in clinical samples

Identification of Critical Knowledge Gaps in Existing Scholarship

Despite advancements, three critical knowledge gaps persist:

  • Structural and Isomeric Ambiguity: The exact site of hydroxylation in Palbociclib M13 remains undetermined. Isomeric metabolites (e.g., hydroxylation on cyclopentyl vs. acetyl groups) may exhibit divergent biological activities, yet no studies have resolved this ambiguity via crystallography or advanced NMR [3].
  • Role in Drug Resistance: While Palbociclib’s resistance mechanisms are documented, Palbociclib M13’s involvement is unexplored. In vitro models suggest compensatory signaling pathways (e.g., mTOR or ERK activation) may diminish M13 efficacy, but functional validation is lacking [3].
  • Clinical Translation Gaps: Population PK models rarely incorporate Palbociclib M13 data due to assay limitations. Large-scale clinical cohorts are needed to establish exposure-response relationships for the metabolite, especially in renal/hepatic impairment subgroups [3].

Table 3: Knowledge Gaps and Proposed Research Directions

Knowledge GapResearch PriorityPotential Impact
Isomeric characterizationHigh-resolution structural studiesClarifies structure-activity relationships and metabolite stability
Resistance mechanism involvementIn vitro signaling pathway assaysIdentifies combinatorial targets to overcome resistance
Clinical PK/PD modelingMulticenter cohort studiesGuides dose adjustments in special populations

Comprehensive Compound List

Properties

CAS Number

1974279-20-3

Product Name

Unii-ect33K4N55

IUPAC Name

6-acetyl-2-[[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]amino]-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H31N7O3

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C26H31N7O3/c1-16-21-15-28-26(30-24(21)33(19-6-4-5-7-19)25(36)23(16)17(2)34)29-22-9-8-20(14-27-22)32-12-10-31(11-13-32)18(3)35/h8-9,14-15,19H,4-7,10-13H2,1-3H3,(H,27,28,29,30)

InChI Key

CWNCDFOPNJBLHP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C)C5CCCC5)C(=O)C

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C)C5CCCC5)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.